molecular formula C19H24N2O3 B2567612 ethyl 4-((2,3-dimethylphenyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate CAS No. 847463-38-1

ethyl 4-((2,3-dimethylphenyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B2567612
CAS No.: 847463-38-1
M. Wt: 328.412
InChI Key: KIRGJAWQZZYKEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((2,3-dimethylphenyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate is an organic compound with a complex structure that includes a pyrrole ring substituted with various functional groups

Preparation Methods

The synthesis of ethyl 4-((2,3-dimethylphenyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution reactions:

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and more efficient reaction conditions to increase yield and reduce costs.

Chemical Reactions Analysis

Ethyl 4-((2,3-dimethylphenyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

Ethyl 4-((2,3-dimethylphenyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-((2,3-dimethylphenyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-((2,3-dimethylphenyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-((2,3-dimethylphenyl)carbamoyl)-1H-pyrrole-2-carboxylate: This compound lacks the additional methyl groups on the pyrrole ring, which can affect its reactivity and binding properties.

    Mthis compound: The substitution of the ethyl ester with a methyl ester can influence the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[(2,3-dimethylphenyl)carbamoyl]-1,3,5-trimethylpyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-7-24-19(23)17-13(4)16(14(5)21(17)6)18(22)20-15-10-8-9-11(2)12(15)3/h8-10H,7H2,1-6H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRGJAWQZZYKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1C)C)C(=O)NC2=CC=CC(=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.